16-Hydroxy-6-oxohexadecanoic acid
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Overview
Description
16-Hydroxy-6-oxohexadecanoic acid is a long-chain fatty acid derivative characterized by the presence of both a hydroxy group at the 16th position and an oxo group at the 6th position. This compound is a member of the ω-hydroxy-long-chain fatty acids and is known for its role in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxy-6-oxohexadecanoic acid typically involves the oxidation of hexadecanoic acid derivatives. One common method includes the reaction of hexadecanoic acid with hydrogen peroxide in the presence of a suitable catalyst under controlled conditions . This process ensures the selective introduction of the hydroxy and oxo functional groups at the desired positions.
Industrial Production Methods: Industrial production of this compound often employs similar oxidative methods but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 16-Hydroxy-6-oxohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxy group to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group under suitable conditions.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, and bases under acidic or basic conditions.
Major Products:
Oxidation: 16-Carboxy-6-oxohexadecanoic acid.
Reduction: 16-Hydroxy-6-hydroxyhexadecanoic acid.
Substitution: Various esters and ethers depending on the substituent.
Scientific Research Applications
16-Hydroxy-6-oxohexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of surfactants, lubricants, and polymers
Mechanism of Action
The mechanism of action of 16-Hydroxy-6-oxohexadecanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases.
Pathways: Participates in the β-oxidation pathway, contributing to energy production and lipid metabolism
Comparison with Similar Compounds
16-Hydroxyhexadecanoic acid: Lacks the oxo group at the 6th position.
16-Oxohexadecanoic acid: Lacks the hydroxy group at the 16th position
Uniqueness: 16-Hydroxy-6-oxohexadecanoic acid is unique due to the presence of both hydroxy and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
16-hydroxy-6-oxohexadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c17-14-10-6-4-2-1-3-5-7-11-15(18)12-8-9-13-16(19)20/h17H,1-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPNFFQUWJZURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCC(=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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